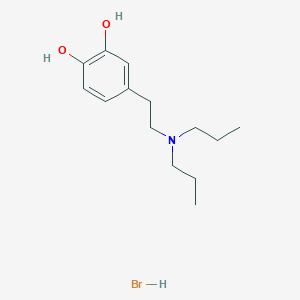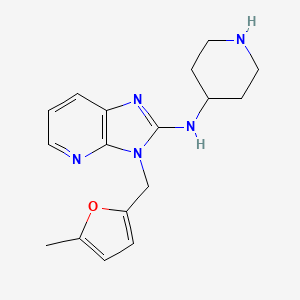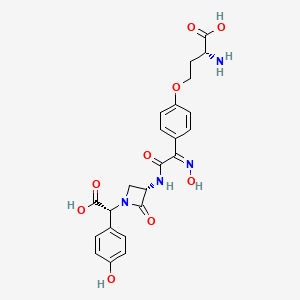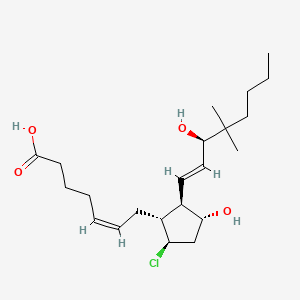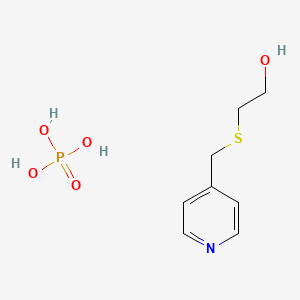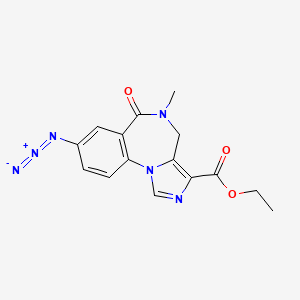
Ro 15-4513
Descripción general
Descripción
Ro 15-4513, también conocido por su nombre IUPAC 8-azido-5,6-dihidro-5-metil-6-oxo-4H-imidazo-1,4-benzodiazepina-3-carboxilato de etilo, es un agonista inverso parcial débil de la clase de fármacos benzodiazepinas. Fue desarrollado por Hoffmann–La Roche en la década de 1980. This compound está estructuralmente relacionado con el antídoto benzodiazepínico flumazenil y se ha estudiado por su potencial como antídoto para la intoxicación por alcohol .
Aplicaciones Científicas De Investigación
Ro 15-4513 tiene varias aplicaciones de investigación científica, incluyendo:
Antídoto para el Alcohol: this compound se ha estudiado por su potencial como antídoto para la intoxicación por alcohol.
Investigación Neurofarmacológica: This compound se utiliza como una herramienta para investigar la neuropsicofarmacología del alcohol y el sistema GABAérgico.
Mecanismo De Acción
Ro 15-4513 actúa como un agonista inverso parcial en el sitio receptor de benzodiazepina en el complejo receptor GABA A. Se une al subtipo α5β3δ del receptor GABA A y bloquea el sitio de unión para el etanol. Se cree que este antagonismo de los efectos del etanol se debe a la presencia del grupo azido en la posición 8 del anillo de benceno, que impide que el etanol se una al receptor . This compound también exhibe propiedades ansiogénicas y puede inducir convulsiones en dosis más altas .
Análisis Bioquímico
Biochemical Properties
Ro 15-4513 interacts with the benzodiazepine receptors, specifically the diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors . It acts as a partial inverse agonist at recombinant DS α1-, α2-, α3- and α5-GABA A receptors .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It can antagonize the effects of ethanol, making it a potential antidote to the acute impairment caused by alcohols . It can cause serious side-effects including anxiety, and at higher doses, convulsions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GABA A receptors. It is thought that this compound antagonizes the effects of ethanol because the azido group at the 8- position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .
Temporal Effects in Laboratory Settings
This compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period . This is particularly important when it is used as a potential antidote to alcohol, as it would need to be administered until the alcohol had been metabolised .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to completely inhibit the ethanol-induced reduction in total locomotor activity at a dosage of 3 mg/kg .
Metabolic Pathways
Given its interactions with the GABA A receptors, it is likely that it is involved in the GABAergic signaling pathway .
Transport and Distribution
Given its interactions with the GABA A receptors, it is likely that it is transported and distributed in a manner similar to other benzodiazepines .
Subcellular Localization
Given its interactions with the GABA A receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
Métodos De Preparación
Ro 15-4513 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de la estructura central de imidazobenzodiazepina. La ruta sintética normalmente involucra los siguientes pasos:
Formación del núcleo de imidazobenzodiazepina: Esto involucra la ciclización de precursores apropiados para formar la estructura central.
Introducción del grupo azido: El grupo azido se introduce en la posición 8 del anillo de benceno a través de una reacción de sustitución.
Esterificación: El grupo ácido carboxílico se esterifica para formar el éster etílico.
Las condiciones de reacción para estos pasos típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .
Análisis De Reacciones Químicas
Ro 15-4513 se somete a varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo azido puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC) con moléculas que contienen grupos alquinos.
Reacciones de Reducción: El grupo azido se puede reducir a un grupo amina en condiciones apropiadas.
Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de cobre para las reacciones CuAAC y agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Ro 15-4513 está estructuralmente relacionado con el flumazenil, otro antagonista del receptor de benzodiazepina. A diferencia del flumazenil, que es ineficaz para bloquear los efectos del etanol, this compound antagoniza selectivamente los efectos del etanol. Esto hace que this compound sea único en su uso potencial como antídoto para el alcohol .
Compuestos Similares
Flumazenil: Un antagonista del receptor de benzodiazepina utilizado para tratar las sobredosis de benzodiazepinas.
Diazepam: Un agonista de las benzodiazepinas utilizado por sus efectos ansiolíticos y sedantes.
Alprazolam: Otro agonista de las benzodiazepinas utilizado por sus efectos ansiolíticos.
La capacidad única de this compound para bloquear selectivamente los efectos del etanol lo diferencia de otros antagonistas y agonistas del receptor de benzodiazepina.
Propiedades
IUPAC Name |
ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSOJZTUTOQNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238763 | |
| Record name | Ro 15-4513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or beige solid; [Sigma-Aldrich MSDS] | |
| Record name | Ro 15-4513 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91917-65-6 | |
| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 15-4513 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 15-4513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-15-4513 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ro15-4513?
A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]
Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?
A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]
Q3: How does Ro15-4513's binding to GABAA receptors affect their function?
A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]
Q4: Does ethanol also bind to GABAA receptors?
A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]
Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?
A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]
Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?
A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []
Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?
A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:
- Motor incoordination (ataxia) [, , ]
- Sedation and hypnosis (loss of righting reflex) [, , , ]
- Ethanol self-administration and intake [, , , , , ]
- Anticonvulsant actions [, ]
- Ethanol discrimination [, , ]
Q8: Does Ro15-4513 completely block all doses of ethanol?
A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]
Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?
A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []
Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?
A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






